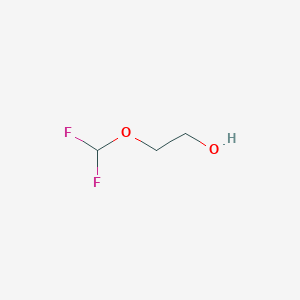

2-(Difluoromethoxy)ethan-1-ol

Description

Properties

IUPAC Name |

2-(difluoromethoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2O2/c4-3(5)7-2-1-6/h3,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIKAQWBBZLXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781606-88-9 | |

| Record name | 2-(difluoromethoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Difluoromethoxy Ethan 1 Ol and Analogues

Strategies for the Construction of the Difluoromethoxy Ether Linkage

The creation of the O-CF2H bond is a pivotal challenge in the synthesis of 2-(Difluoromethoxy)ethan-1-ol and its analogues. The primary strategies developed to overcome this challenge involve either the reaction of an alcohol with a difluoromethylating agent or the construction of the ether linkage through various chemical transformations.

Nucleophilic Substitution Approaches to O-Difluoromethylation

Nucleophilic substitution represents a fundamental approach for forming the difluoromethoxy ether linkage. In this method, an alcohol, acting as a nucleophile, attacks an electrophilic source of the difluoromethyl group. A common strategy involves a two-step process where a primary alkyl halide undergoes nucleophilic substitution with a difluoromethyl anion equivalent, followed by a reductive desulfonylation step. cas.cn For instance, difluoromethyl phenyl sulfone can act as a precursor to the difluoromethyl anion. cas.cn

Another approach involves the use of S-(difluoromethyl)sulfonium salts. While these were initially thought to be direct difluoromethylation agents, mechanistic studies have revealed that the O-difluoromethylation of certain substrates, like 1,3-diones, can proceed through both a direct transfer of the CF2H group and a difluorocarbene pathway. researchgate.net This dual reactivity highlights the complexity of these reagents.

A facile and practical method for the difluoromethylation of aliphatic alcohols utilizes an S-(difluoromethyl)sulfonium salt, which is compatible with a wide range of functional groups and provides good to excellent yields under mild conditions. rsc.org Mechanistic studies, including DFT calculations, suggest that this reaction primarily proceeds via a difluorocarbene intermediate. rsc.org

The table below summarizes key aspects of nucleophilic substitution approaches.

| Reagent/Method | Substrate Scope | Key Features |

| Difluoromethyl phenyl sulfone | Primary alkyl halides | Two-step process involving nucleophilic substitution and reductive desulfonylation. cas.cn |

| S-(Difluoromethyl)sulfonium salt | Aliphatic alcohols, 1,3-diones | Can react via direct CF2H transfer or a difluorocarbene pathway. researchgate.netrsc.org |

Direct Difluoromethylation Techniques

Direct difluoromethylation of alcohols offers a more streamlined approach to the synthesis of difluoromethyl ethers. These methods typically involve the in-situ generation of a reactive difluoromethyl species that directly reacts with the alcohol.

Difluorocarbene (:CF2) is a key intermediate in many direct difluoromethylation reactions. sci-hub.se It is a moderately electrophilic species that readily reacts with electron-rich substrates like alcohols. sci-hub.se The reaction between a neutral alcohol and difluorocarbene is a primary pathway for the formation of alkyl difluoromethyl ethers. cas.cnnih.govdntb.gov.ua This mechanism is distinct from the difluoromethylation of phenols, which typically involves the reaction of a phenolate (B1203915) anion with difluorocarbene. cas.cnnih.govdntb.gov.ua

A noteworthy development is the use of mechanochemical methods for the difluoromethylation of alcohols. chinesechemsoc.org By milling an alcohol with a difluorocarbene precursor, such as TMSCF2Br, and an activator, the corresponding difluoromethyl ether can be obtained in high yield under solvent-free conditions. chinesechemsoc.org This environmentally benign approach is applicable to primary, secondary, and tertiary alcohols. chinesechemsoc.org

Visible-light photoredox catalysis has also been employed to generate difluorocarbene from precursors like bromodifluoroacetic acid for the O-difluoromethylation of phenols and heteroaryl alcohols. nih.gov

The table below outlines various carbene-mediated difluoromethylation methods.

| Reagent/Precursor | Activator/Conditions | Substrate Scope |

| TMSCF2Br | Weakly basic or acidic conditions cas.cnnih.govdntb.gov.ua | Primary, secondary, and tertiary alcohols cas.cnnih.govdntb.gov.ua |

| TMSCF2Br | Mechanochemical milling (KOAc, KFHF) chinesechemsoc.org | Primary, secondary, and tertiary alcohols chinesechemsoc.org |

| Bromodifluoroacetic acid | fac-Ir(ppy)3, visible light nih.gov | Phenols, heteroaryl alcohols nih.gov |

| Sodium chlorodifluoroacetate | Thermal decarboxylation orgsyn.org | Phenols orgsyn.org |

Transition metal catalysis provides powerful tools for the formation of C-O bonds, including the difluoromethoxy linkage. Copper catalysis, in particular, has been effectively used in the deoxygenative difluoromethylation of alcohols. acs.org In this process, alcohol-derived xanthate esters are activated by catalytically generated aryl radicals, leading to the formation of alkyl radicals that are subsequently converted to alkyl-difluoromethane products. acs.org A one-pot protocol allows for the direct use of free alcohols without the need to isolate the xanthate ester intermediate. acs.org

Copper-catalyzed methods have also been developed for the dehydroxylative difluoromethylation of alcohols, although this may require stoichiometric quantities of a preformed copper-difluoromethyl complex. rsc.org Nickel catalysis, often in conjunction with photoredox systems, has been utilized for the difluoromethylation of (hetero)aryl halides, which can be precursors to difluoromethoxylated compounds. rsc.org A stable difluoromethyl zinc reagent has been developed for use with a nickel catalyst to difluoromethylate aryl iodides, bromides, and triflates at room temperature. nih.gov

The following table summarizes key metal-catalyzed difluoromethylation processes.

| Metal Catalyst | Reagent/Reaction Type | Key Features |

| Copper | Deoxygenative difluoromethylation of alcohol-derived xanthates acs.org | Utilizes aryl radical activation of C-O bonds. acs.org |

| Copper | Dehydroxylative difluoromethylation of alcohols rsc.org | Can require stoichiometric copper reagents. rsc.org |

| Nickel/Photoredox | Cross-electrophile coupling of (hetero)aryl halides rsc.org | Proceeds at room temperature. rsc.org |

| Nickel | Difluoromethylation of aryl halides with a zinc reagent nih.gov | Employs a stable, isolable difluoromethyl zinc reagent. nih.gov |

Radical-based methods have emerged as a versatile strategy for introducing the difluoromethyl group. researchgate.net The difluoromethyl radical (•CF2H) can be generated from various precursors through processes like single-electron oxidation, single-electron reduction, or radical abstraction. rsc.org

One approach involves the copper-catalyzed reaction of alkyl xanthate esters, where an alkyl radical intermediate is generated and subsequently trapped to form the alkyl-difluoromethane product. acs.org Photoredox catalysis has also been instrumental in generating difluoromethyl radicals for various transformations. nih.govacs.org For example, visible-light photoredox catalysis can trigger a tandem reaction of N-allyl amides with a difluoromethyl radical source to produce difluoromethylated β-amino alcohols. acs.org

The table below provides an overview of radical-mediated difluoromethylation strategies.

| Radical Generation Method | Precursor/Reagent | Application |

| Copper-catalyzed aryl radical activation | Alkyl xanthate esters acs.org | Deoxygenative difluoromethylation of alcohols. acs.org |

| Photoredox Catalysis (Iridium complex) | S-(difluoromethyl)sulfonium salt acs.org | Tandem difluoromethylation/cyclization of N-allyl amides. acs.org |

| Photoredox Catalysis (Ruthenium complex) | N-(difluoromethoxy)benzotriazole salt researchgate.net | C-H difluoromethoxylation of (hetero)arenes. researchgate.net |

| Silver-mediated | TMSCF2H rsc.org | C-H difluoromethylation of heteroarenes. rsc.org |

The development of stable, efficient, and often environmentally friendly difluorocarbene precursors has been crucial for the advancement of difluoromethylation chemistry. sioc.ac.cn Many early precursors were based on ozone-depleting substances or required harsh reaction conditions. sioc.ac.cn

(Bromodifluoromethyl)trimethylsilane (TMSCF2Br) has emerged as a particularly practical and versatile difluorocarbene source for the difluoromethylation of alcohols under mild conditions. cas.cnnih.govdntb.gov.uaresearchgate.net It can be activated by mild bases or acids and is effective for a broad range of alcohols. cas.cnnih.govdntb.gov.uaresearchgate.net

Other important precursors include:

S-(difluoromethyl)sulfonium salts: These are effective for the difluoromethylation of aliphatic alcohols. rsc.org

Sodium chlorodifluoroacetate (ClCF2COONa): This is a commercially available, stable solid that generates difluorocarbene upon thermal decarboxylation and is used for the difluoromethylation of phenols. orgsyn.org

2-Chloro-2,2-difluoroacetophenone: This non-ozone-depleting substance serves as a good difluorocarbene precursor for the difluoromethylation of phenols in the presence of a base. nih.gov

Difluoromethyltri(n-butyl)ammonium chloride: This reagent efficiently difluoromethylates a variety of nucleophiles, including alcohols, under basic conditions with low reagent loading. cas.cn

The following table details some key difluorocarbene precursors and their characteristics.

| Precursor/Reagent | Activation Method | Key Advantages |

| TMSCF2Br | Mild base or acid cas.cnnih.govdntb.gov.uaresearchgate.net | Versatile, applicable to a wide range of alcohols. cas.cnnih.govdntb.gov.uaresearchgate.net |

| S-(Difluoromethyl)sulfonium salts | Basic conditions rsc.org | Effective for aliphatic alcohols. rsc.org |

| Sodium chlorodifluoroacetate | Thermal decarboxylation orgsyn.org | Stable, commercially available solid. orgsyn.org |

| 2-Chloro-2,2-difluoroacetophenone | Basic conditions nih.gov | Non-ozone-depleting substance. nih.gov |

| Difluoromethyltri(n-butyl)ammonium chloride | Basic conditions cas.cn | High efficiency with low reagent loading. cas.cn |

Stepwise Etherification Reactions for Fluoroalcohol Synthesis

The synthesis of fluoroalcohols such as this compound fundamentally involves the formation of an ether bond. Stepwise etherification reactions are a primary method for achieving this transformation. One of the most established methods applicable to this synthesis is the Williamson ether synthesis. This method proceeds via an SN2 mechanism where an alkoxide ion acts as a nucleophile, attacking an alkyl halide or another substrate with a good leaving group. In the context of this compound, this could involve the reaction of an ethylene (B1197577) glycol mono-anion with a difluoromethyl-containing electrophile.

The general mechanism involves deprotonation of an alcohol using a strong base, such as sodium hydride (NaH), to form a potent alkoxide nucleophile. This alkoxide then displaces a halide from a suitable alkyl halide. For primary alkyl halides, this reaction is particularly effective.

Another relevant stepwise method is the alkoxymercuration-demercuration reaction. This process involves the Markovnikov addition of an alcohol to an alkene, mediated by a mercury salt like mercuric trifluoroacetate. The intermediate organomercury compound is then reduced, typically with sodium borohydride, to yield the final ether product.

Precursor Compounds and Reactants in the Synthesis of this compound

The synthesis of this compound can be approached from different starting materials, primarily involving an ethylene-based scaffold and a difluoromethylating agent.

Alcohol Precursors: The most direct alcohol precursor is ethylene glycol (HOCH₂CH₂OH) . Its symmetrical nature presents a challenge in achieving mono-etherification, which can be controlled through stoichiometry. Alternatively, a pre-functionalized precursor like 2-bromoethanol or 2-chloroethanol can be used, where the hydroxyl group is later revealed or was protected during the etherification step.

Difluoromethylating Agents and Reaction Systems: A variety of reagents have been developed to introduce the -OCHF₂ group.

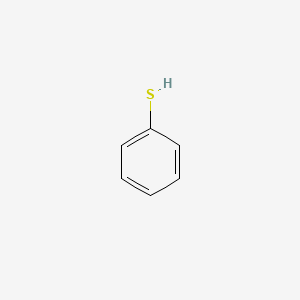

Difluorocarbene Precursors: A common strategy involves the generation of difluorocarbene (:CF₂), which then inserts into an O-H bond. A practical and bench-stable reagent for this purpose is an S-(difluoromethyl)sulfonium salt , which reacts with phenols and thiophenols in the presence of a base like lithium hydroxide (B78521) (LiOH) . A similar reaction with an aliphatic alcohol like ethylene glycol is mechanistically plausible. Another widely used difluorocarbene source is sodium chlorodifluoroacetate (ClCF₂COONa) .

Phosphonate-Based Reagents: The use of diethyl (bromodifluoromethyl)phosphonate with a base like potassium hydroxide (KOH) in a solvent system such as acetonitrile (B52724) and water has been successfully employed for the difluoromethylation of hydroxyl groups on complex molecules.

Halomethane Reagents: Simple halomethanes can also serve as difluoromethyl sources. For instance, monochlorodifluoromethane (CHClF₂) has been used under alkaline conditions to synthesize related fluorinated ethers.

The choice of base is critical, with common options including alkali metal hydroxides (LiOH, KOH) or stronger bases like sodium hydride (NaH) to ensure complete deprotonation of the alcohol precursor.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is essential. Key variables include the choice of solvent, temperature, reaction time, and the stoichiometry of reactants.

Solvent Selection: The solvent can significantly influence reaction rates and selectivity. Polar aprotic solvents such as acetonitrile , dimethylformamide (DMF) , and dioxane are frequently used for ether synthesis and difluoromethylation reactions. Acetonitrile, in particular, has been noted as a potentially "greener" solvent that can provide a good balance between reactant conversion and product selectivity.

Temperature and Time: Many modern difluoromethylation reactions are designed to proceed under mild conditions, often at room temperature (20–25 °C) or with gentle heating (e.g., up to 45 °C). Optimizing the temperature can help minimize side reactions. Reaction times are also a critical factor; monitoring the reaction progress can prevent the formation of byproducts from prolonged reaction times or incomplete conversion from short times.

Stoichiometry: The molar ratio of the alcohol precursor, base, and difluoromethylating agent must be carefully controlled. For a symmetrical precursor like ethylene glycol, using one equivalent or a slight excess of the alcohol relative to the difluoromethylating agent is a common strategy to favor mono-substitution over di-substitution.

The following table conceptualizes how reaction conditions could be optimized for the synthesis of this compound from ethylene glycol and a generic difluoromethylating agent.

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Conceptual Yield (%) |

| 1 | Dichloromethane | KOH (1.1) | 25 | 12 | Moderate |

| 2 | Dioxane | NaH (1. |

Chemical Reactivity, Transformation Pathways, and Stability of 2 Difluoromethoxy Ethan 1 Ol

Oxidative Transformations of the Hydroxyl Functional Group

The primary alcohol functional group in 2-(Difluoromethoxy)ethan-1-ol is susceptible to oxidation to form the corresponding aldehyde, 2-(difluoromethoxy)acetaldehyde, and further to the carboxylic acid, 2-(difluoromethoxy)acetic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Common methods for the oxidation of primary fluorinated alcohols to carboxylic acids involve the use of a nitroxide radical-containing compound, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), in the presence of one or more oxidizing agents like bleach (sodium hypochlorite) or oxygen. google.comresearchgate.net This method is often preferred due to its selectivity and efficiency. researchgate.net The reaction can be performed with catalytic amounts of the nitroxide radical compound, typically ranging from 0.01 to 15 mole % based on the alcohol. google.com The primary oxidizing agents are generally used in molar excess to ensure complete conversion. google.com

The general mechanism for alcohol oxidation often involves the formation of a good leaving group on the oxygen, followed by deprotonation of the adjacent carbon-hydrogen bond, leading to the formation of a new carbon-oxygen double bond. masterorganicchemistry.com For primary alcohols, this initially yields an aldehyde, which can then be further oxidized to a carboxylic acid, usually after hydration to a gem-diol intermediate. masterorganicchemistry.com

Table 1: Oxidizing Agents for the Transformation of Fluorinated Alcohols

| Oxidizing System | Product | Notes |

|---|---|---|

| TEMPO/NaOCl | Carboxylic Acid | Efficient for converting primary fluorinated alcohols. researchgate.net |

| TEMPO/Oxygen | Carboxylic Acid | An alternative to using bleach as the primary oxidant. researchgate.net |

| CrO₃/H₂SO₄ (Jones Reagent) | Carboxylic Acid | A strong oxidizing agent, but generates chromium waste. masterorganicchemistry.com |

| Dess-Martin periodinane | Aldehyde/Ketone | Effective for oxidizing fluorinated alcohols. acs.org |

Reductive Reactions of the Alcohol Moiety

The reduction of the hydroxyl group in this compound to yield 1-(difluoromethoxy)ethane is a challenging transformation. Alcohols are generally poor substrates for direct reduction due to the poor leaving group ability of the hydroxide (B78521) ion (OH⁻). Conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) is a common strategy for non-fluorinated alcohols.

In the context of fluorinated compounds, strong reducing agents like LiAlH₄ have been used to reduce other functional groups in the presence of fluorinated alcohol moieties. For instance, imino groups within fluorinated amino-alcohols have been successfully reduced using LiAlH₄ without affecting the fluorinated alcohol groups. cdnsciencepub.com The electrochemical reduction has also been employed to convert fluorinated aromatic carboxylic acids into the corresponding benzyl (B1604629) alcohols. rsc.org However, direct reduction of the alcohol group in a compound like this compound is not a commonly reported transformation.

Nucleophilic Substitution Reactions Involving the Difluoromethoxy Group

The difluoromethoxy group (-OCHF₂) is generally considered stable and less reactive towards nucleophilic attack compared to its non-fluorinated counterparts. The strong carbon-fluorine bonds and the electron-withdrawing effect of the fluorine atoms make the ether linkage robust. ontosight.ai However, the hydrogen atom on the difluoromethyl carbon is acidic and can be deprotonated under strong basic conditions to form a (benzenesulfonyl)difluoromethide intermediate, which can then react with electrophiles. google.com

The synthesis of difluoromethyl ethers often proceeds via the reaction of a phenol (B47542) or alcohol with a difluorocarbene (:CF₂) source. nih.govcas.cncas.cn This suggests that the reverse reaction, a nucleophilic displacement of the alcohol portion of this compound by a nucleophile attacking the difluoromethyl carbon, is not a favored pathway. Instead, reactions involving the difluoromethoxy group are more likely to proceed through a difluorocarbene intermediate generated under specific conditions. nih.gov

Ether Cleavage Reactions and Mechanisms

Ethers are generally unreactive and are only cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.compressbooks.publibretexts.org The cleavage of ethers with primary alkyl groups typically proceeds via an Sₙ2 mechanism. pressbooks.pubmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which creates a good leaving group. A nucleophile, such as an iodide or bromide ion, then attacks the less sterically hindered carbon atom, displacing the alcohol. libretexts.orglibretexts.org

For this compound, cleavage with a strong acid like HI would likely involve protonation of the ether oxygen. The subsequent nucleophilic attack by the iodide ion could theoretically occur at either the difluoromethyl carbon or the ethyl carbon. Given the electronic destabilization of a positive charge adjacent to the difluoromethyl group, an Sₙ2 attack at the ethyl carbon would be the more probable pathway, yielding difluoromethanol (B8680546) and iodoethane. However, the stability of the difluoromethoxy group suggests that cleavage of this ether bond is difficult. researchgate.net The electron-withdrawing nature of the -CF₂ group can slow down acid-catalyzed ether cleavage by destabilizing intermediate oxonium ions.

Table 2: Ether Cleavage Mechanisms

| Ether Structure | Mechanism | Products |

|---|---|---|

| Primary Alkyl Ethers | Sₙ2 | Alcohol and Alkyl Halide pressbooks.pub |

| Tertiary Alkyl Ethers | Sₙ1 | Alcohol and Alkyl Halide pressbooks.pub |

| Aryl Alkyl Ethers | Sₙ2 (at alkyl carbon) | Phenol and Alkyl Halide libretexts.org |

Functionalization and Derivatization of the Ethan-1-ol Backbone

The hydroxyl group of this compound is a prime site for functionalization and derivatization. Standard reactions for alcohols can be applied to introduce a variety of functional groups.

Esterification: The alcohol can be readily converted to esters through reaction with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides. For example, fluorinated alcohols are used to synthesize fluorinated acrylates by reacting them with acryloyl chloride. fluorine1.ru

Etherification: The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then act as a nucleophile to form a new ether linkage via a Williamson ether synthesis.

Halogenation: The alcohol can be converted to the corresponding alkyl halide. For example, reaction with thionyl chloride (SOCl₂) can produce 2-(difluoromethoxy)-1-chloroethane, and reaction with phosphorus tribromide (PBr₃) can yield 2-(difluoromethoxy)-1-bromoethane.

These derivatizations allow for the incorporation of the difluoromethoxyethyl moiety into larger molecules, which is a common strategy in the development of pharmaceuticals and agrochemicals.

Stereo- and Regiochemical Aspects of Transformations

For reactions involving a chiral center, the stereochemical outcome is a critical consideration. While this compound itself is not chiral, its derivatives can be. The use of fluorinated alcohols as solvents or catalysts can significantly influence the stereoselectivity of certain reactions, such as enantioselective hydrogenations. organic-chemistry.orgthieme-connect.com

In reactions such as the dehydroxyfluorination of chiral allylic alcohols, the stereoselectivity can be low, often proceeding through an Sₙ1 mechanism involving a carbocation intermediate, which leads to a mixture of stereoisomers. researchgate.net However, some fluorination methods aim to achieve high stereochemical inversion via an Sₙ2 pathway. beilstein-journals.org When this compound or its derivatives undergo reactions that generate a new stereocenter, the specific mechanism (Sₙ1, Sₙ2, etc.) will determine the resulting stereochemistry. For Sₙ2 reactions, an inversion of configuration is expected, while Sₙ1 reactions would likely lead to racemization.

Stability and Degradation Pathways of the Difluoromethoxy Moiety

The difluoromethoxy group is generally considered to be a metabolically stable and lipophilic bioisostere of a hydroxyl or methoxy (B1213986) group. google.com The presence of the strong carbon-fluorine bonds imparts significant chemical and thermal stability. ontosight.ai However, recent studies have highlighted the potential for thermal decomposition of difluoromethoxy-containing compounds, particularly in the presence of glass at elevated temperatures. acs.org This decomposition can be autocatalytic and may lead to the formation of hazardous byproducts like hydrogen fluoride (B91410) (HF). acs.org

The stability of the difluoromethoxy group can also be influenced by neighboring functional groups. For instance, the hydrolysis of a sulfamate (B1201201) group on a steroid was found to be accelerated by a neighboring 2-difluoromethoxy group, possibly through hydrogen bonding that increases the acidity of the OCHF₂ proton. nih.gov While generally stable under many acidic and basic conditions, the potential for degradation, especially under thermal stress or specific chemical environments, is an important consideration. researchgate.net Forced degradation studies are often employed to understand the degradation pathways of such molecules under various stress conditions (e.g., acid, base, oxidation, heat, light). ijrpp.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Difluoromethoxy Ethan 1 Ol

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS):HRMS is critical for determining the exact molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion. This would confirm the elemental composition of C₃H₆F₂O₂. Furthermore, analysis of the fragmentation pattern in the mass spectrum would reveal characteristic losses of small molecules, helping to piece together the structure of the parent compound.

Without access to this foundational experimental data, any attempt to write the specified article would be speculative and would not meet the required standards of scientific accuracy and detail.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) serves as a powerful tool for determining the molecular weight and probing the structure of 2-(Difluoromethoxy)ethan-1-ol. As a "soft" ionization technique, ESI is particularly adept at generating intact molecular ions, or more accurately, pseudomolecular ions, with minimal fragmentation. wikipedia.org This is advantageous for confirming the molecular mass of the analyte. For this compound (C₃H₆F₂O₂, Molecular Weight: 112.07 g/mol ), analysis in positive ion mode would be expected to produce protonated molecules [M+H]⁺ at m/z 113.078, as well as adducts with common cations present in the solvent or as additives, such as sodium [M+Na]⁺ at m/z 135.060 or potassium [M+K]⁺ at m/z 151.034.

While ESI is known for minimizing fragmentation, in-source fragmentation or tandem MS (MS/MS) experiments can be employed to elicit structurally informative fragments through collision-induced dissociation (CID). rsc.orgnih.gov The fragmentation pathways for fluorinated ethers and alcohols often involve cleavage of C-O bonds and neutral losses. For the [M+H]⁺ ion of this compound, characteristic fragmentation would likely involve the neutral loss of water (H₂O, 18.01 Da) from the protonated alcohol, or cleavage at the ether linkage. The unique properties of fluorinated compounds can influence their ionization efficiency in ESI, a factor that must be considered during method development. nih.gov

Table 1: Predicted ESI-MS Ions for this compound

| Ion Species | Formula | Predicted m/z | Ionization Mode | Notes |

| Protonated Molecule | [C₃H₇F₂O₂]⁺ | 113.078 | Positive | [M+H]⁺ |

| Sodium Adduct | [C₃H₆F₂O₂Na]⁺ | 135.060 | Positive | [M+Na]⁺ |

| Potassium Adduct | [C₃H₆F₂O₂K]⁺ | 151.034 | Positive | [M+K]⁺ |

| Deprotonated Molecule | [C₃H₅F₂O₂]⁻ | 111.062 | Negative | [M-H]⁻ |

Chromatographic Separations for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and separating it from potential impurities, starting materials, or byproducts. Due to the polar nature of the alcohol and ether functional groups, reversed-phase HPLC (RP-HPLC) is a suitable approach. thermofisher.com However, the presence of fluorine can impart unique retention behaviors.

Standard C8 and C18 columns are the most common stationary phases in RP-HPLC. chromatographyonline.com For fluorinated compounds, these columns can sometimes provide adequate separation, often using a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient. lcms.cz However, specialized fluorinated stationary phases, such as those with perfluoroalkyl or pentafluorophenyl groups, can offer alternative selectivity and enhanced retention for halogenated compounds. chromatographyonline.comresearchgate.net These phases can exploit dipole-dipole or other interactions that differ from the purely hydrophobic interactions of C18 columns, potentially resolving impurities that co-elute on standard phases. researchgate.netresearchgate.net Method development would involve optimizing the mobile phase composition, gradient, column temperature, and flow rate to achieve baseline separation of the target compound from all potential contaminants. nih.gov Detection is typically achieved using a UV detector if the impurities possess a chromophore, or more universally with a mass spectrometer (LC-MS). lcms.cz

Table 2: Exemplar HPLC Method Parameters for Purity Analysis

| Parameter | Condition 1 (Standard) | Condition 2 (Fluorinated) |

| Column | C18, 4.6 x 150 mm, 5 µm | Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water | Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 45 °C |

| Detection | UV at 210 nm or ESI-MS | UV at 210 nm or ESI-MS |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for purity assessment and the identification of volatile impurities. nih.gov The sample is vaporized and separated based on its boiling point and interactions with the GC column's stationary phase before entering the mass spectrometer for detection and identification. ttb.gov

In GC-MS analysis, standard non-polar or mid-polar capillary columns (e.g., those with 5% phenyl polysiloxane phase) are typically used. The primary challenge in the mass spectrometric analysis of many fluorine-containing compounds is that electron ionization (EI), the most common ionization technique in GC-MS, can cause extensive fragmentation, often leading to a weak or absent molecular ion peak. jeol.com Softer ionization methods, such as chemical ionization (CI) or field ionization (FI), may be necessary to observe the molecular ion and confirm the molecular weight. jeol.com

The EI fragmentation pattern, however, is highly reproducible and provides a structural fingerprint. For this compound, expected fragmentation would include alpha-cleavage adjacent to the oxygen atoms, leading to characteristic ions. For instance, cleavage between the two carbons of the ethyl group could yield ions at m/z 31 ([CH₂OH]⁺) and m/z 81 ([CHF₂OCH₂]⁺). Loss of the difluoromethyl radical could also occur.

Table 3: Potential GC-MS Fragment Ions (Electron Ionization) of this compound

| m/z | Proposed Fragment | Formula | Notes |

| 112 | Molecular Ion | [C₃H₆F₂O₂]⁺˙ | May be weak or absent in EI |

| 81 | Difluoromethoxy-methyl ion | [C₂H₃F₂O]⁺ | Cleavage of C-C bond |

| 65 | Difluoromethoxy ion | [CHF₂O]⁺ | Cleavage of ether C-O bond |

| 51 | Difluoromethyl cation | [CHF₂]⁺ | Common fragment in difluoro compounds |

| 31 | Hydroxymethyl cation | [CH₃O]⁺ | Alpha-cleavage at alcohol |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint. physicsopenlab.org

The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic backbone will appear in the 2850-3000 cm⁻¹ region. The most characteristic region for this molecule, often called the "fingerprint" region, will contain absorptions for C-O and C-F bonds. physicsopenlab.org The C-O stretching vibrations for the ether and alcohol groups are expected between 1050-1250 cm⁻¹. The C-F stretching vibrations are typically very strong in the IR spectrum and are anticipated in the 1000-1100 cm⁻¹ range. nist.gov

Table 4: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H | Stretch | 3200-3600 (Strong, Broad) | Weak |

| C-H | Stretch | 2850-3000 (Medium) | 2850-3000 (Strong) |

| C-O (Ether & Alcohol) | Stretch | 1050-1250 (Strong) | Medium |

| C-F | Stretch | 1000-1100 (Very Strong) | Medium-Strong |

| C-C | Stretch | ~800-1000 (Weak) | Strong |

X-ray Crystallography for Solid-State Structural Determination (Applicable to Derivatives)

While this compound is a liquid at room temperature, its solid-state structure can be determined through X-ray crystallography if a suitable crystalline derivative is synthesized. This technique provides definitive information on bond lengths, bond angles, and the three-dimensional conformation of the molecule in the crystal lattice.

Creating a derivative, for example, by reacting the primary alcohol with 3,5-dinitrobenzoyl chloride to form a solid ester, would introduce functionalities that facilitate crystallization. Analysis of such a derivative would precisely determine the geometry of the difluoromethoxyethyl portion of the molecule. Studies on other molecules containing the difluoromethoxy group have shown that its conformation can be distinct from that of a simple methoxy (B1213986) group. For instance, X-ray analysis of a difluoromethoxy-substituted steroid derivative revealed that the OCF₂H group was oriented orthogonally to an adjacent aromatic ring, in contrast to the typically co-planar orientation of a methoxy group. nih.gov This highlights the importance of crystallographic studies in understanding the subtle but significant steric and electronic effects of fluorination on molecular conformation, which can be crucial for predicting the molecule's interactions and properties.

Applications of 2 Difluoromethoxy Ethan 1 Ol in Organic Synthesis and Advanced Materials

2-(Difluoromethoxy)ethan-1-ol as a Versatile Synthetic Building Block

This compound is a valuable intermediate in organic synthesis due to its dual functionality. nih.gov The presence of the difluoromethoxy group provides unique electronic properties and metabolic stability, while the hydroxyl group offers a reactive site for numerous chemical transformations.

The incorporation of fluorine-containing functional groups is a common strategy to enhance the therapeutic efficacy of drug candidates by increasing metabolic stability and improving pharmacokinetic properties. google.com this compound functions as an essential precursor for building complex molecules where the difluoromethoxy group is a desired feature. nih.govresearchgate.net Its use allows for the strategic introduction of the –OCHF₂ group early in a synthetic sequence, which can then be carried through subsequent reaction steps. The search for novel molecules with "emergent" fluorinated groups is a significant challenge in both academic and industrial research, making building blocks like this compound highly valuable. researchgate.net

The primary alcohol group in this compound is amenable to a variety of standard organic transformations. This reactivity allows for its use as a key reagent in multi-step synthetic pathways. The hydroxyl group can be readily derivatized, enabling the construction of more elaborate molecular architectures.

Table 1: Potential Derivatizations of this compound

| Reaction Type | Product Class | Reagents/Conditions | Significance |

|---|---|---|---|

| Oxidation | Aldehydes, Carboxylic Acids | PCC, DMP, TEMPO; or stronger agents like KMnO₄, Jones reagent | Creates new functional handles for further synthesis (e.g., imine, amide formation). |

| Esterification | Esters | Acyl chlorides, Carboxylic acids (with acid catalyst) | Introduces a variety of R-groups, modifying solubility and electronic properties. |

| Etherification | Ethers | Alkyl halides (Williamson synthesis), Alcohols (dehydration) | Links the difluoromethoxyethyl unit to other molecular fragments. fluorine1.ru |

| Halogenation | Alkyl Halides | SOCl₂, PBr₃ | Converts the hydroxyl to a good leaving group for nucleophilic substitution reactions. tcichemicals.com |

These derivatizations demonstrate the compound's versatility, allowing chemists to integrate the difluoromethoxyethyl moiety into diverse molecular frameworks as part of a broader synthetic strategy. google.com

Development and Exploration of Difluoromethoxy-Containing Derivatives

Research efforts are focused on leveraging this compound to create new molecules with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. rsc.orgnih.govresearchgate.net

The synthesis of novel ethers and esters from this compound is a straightforward method to create a library of new fluorinated compounds. researchgate.net By reacting the alcohol with various electrophiles, a diverse range of derivatives can be accessed. For example, Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, yields ethers that incorporate the difluoromethoxyethyl side chain. fluorine1.ru Similarly, esterification with different carboxylic acids or their derivatives produces esters with modified physical and chemical properties. These new ethers and esters are of interest as potential solvents, plasticizers, or biologically active molecules.

Fluorinated heterocyclic and aromatic compounds are cornerstones of modern medicinal and agricultural chemistry. nih.govresearchgate.net this compound is a key starting material for synthesizing molecules where the difluoromethoxy group is linked to an aromatic or heterocyclic core via an ether linkage. For example, the alcohol can be used in nucleophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions to attach the –O-CH₂CH₂-OCHF₂ fragment to a ring system.

Furthermore, methods exist for the direct difluoromethoxylation of arenes and heteroarenes, which can generate related structures and highlights the importance of this functional group. google.com The synthesis of compounds such as 2-(2-(Difluoromethoxy)phenyl)ethan-1-ol demonstrates the combination of the difluoromethoxy group with aromatic systems. google.com The incorporation of the difluoromethoxy group can significantly alter the electronic nature and binding capabilities of the parent heterocycle. rsc.orgacs.org

Table 2: Examples of Target Heterocyclic and Aromatic Scaffolds

| Scaffold Type | Significance | Potential Synthetic Connection |

|---|---|---|

| Pyrazoles | Important in agrochemicals. rsc.org | Ether linkage to the pyrazole (B372694) ring or side chain. |

| Pyridines | Prevalent in pharmaceuticals. google.com | Attachment of the difluoromethoxyethyl group to the pyridine (B92270) ring. |

| Benzimidazoles | Used as antifungal and anti-inflammatory agents. rsc.org | Incorporation as a substituent on the benzimidazole (B57391) core. |

| Naphthyridines | Used in herbicides. rsc.org | Building the heterocyclic system from a fragment derived from this compound. |

The unique properties imparted by fluorine, such as thermal stability, chemical resistance, and low surface energy, make fluorinated polymers highly desirable for advanced materials applications. This compound can be converted into a polymerizable monomer, enabling the creation of novel polymers containing the difluoromethoxy group.

A common strategy is the esterification of the hydroxyl group with acrylic acid or methacrylic acid (or their respective acyl chlorides) to form 2-(difluoromethoxy)ethyl acrylate (B77674) or methacrylate. nih.govresearchgate.net

Figure 1: Proposed Synthesis of a Difluoromethoxy-Containing Monomer

These monomers can then undergo free-radical polymerization, potentially initiated by thermal initiators like AIBN, to produce polymers with a high density of fluorine in their side chains. nih.gov The resulting polymers would be expected to exhibit properties such as hydrophobicity and thermal stability, making them candidates for applications in coatings, specialized membranes, and advanced optical materials.

Influence of the Difluoromethoxy Moiety on Physicochemical Properties of Materials

The incorporation of fluorine-containing groups into organic molecules is a well-established strategy for modulating the physicochemical properties of the resulting materials. The difluoromethoxy group (–OCHF₂), in particular, imparts a unique combination of characteristics that are increasingly exploited in the design of advanced materials. When present in a molecule such as this compound, this moiety significantly influences the compound's behavior and its suitability as a building block for larger, functional systems.

At the same time, fluorination is known to increase lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents). This seemingly contradictory effect arises from the balance between the increased molecular volume and the introduction of dipoles. acs.org The difluoromethyl group is recognized as a lipophilic hydrogen-bond donor, a rare and valuable characteristic in molecular design. sci-hub.se This dual nature allows the –OCHF₂ group to engage in specific hydrogen-bonding interactions while simultaneously increasing the lipophilic character of the molecule.

The interplay of these features in this compound results in a nuanced solubility profile, making it a versatile intermediate for materials that need to interface with both polar and non-polar environments. Its computed properties, when compared to related non-fluorinated and more heavily fluorinated alcohols, highlight the unique balance conferred by the difluoromethoxy group.

Table 1: Comparison of Computed Physicochemical Properties

This table illustrates the effect of fluorination on key properties relevant to solubility and polarity. The XLogP3 value is a computed measure of lipophilicity; a higher value indicates greater lipophilicity. The Topological Polar Surface Area (TPSA) relates to the surface area occupied by polar atoms and is a predictor of polarity and transport properties.

| Compound Name | Structure | Molecular Formula | XLogP3 | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|

| 2-Methoxyethanol |  | C₃H₈O₂ | -0.5 | 29.5 |

| This compound |  | C₃H₆F₂O₂ | 0.3 nih.gov | 29.5 nih.gov |

| 2-(Trifluoromethoxy)ethan-1-ol |  | C₃H₅F₃O₂ | 0.5 | 29.5 |

Data for 2-Methoxyethanol and 2-(Trifluoromethoxy)ethan-1-ol sourced from PubChem for comparative purposes. Data for the target compound is cited.

Specialty chemicals are valued for their performance or function rather than their composition. This compound is a prime example of a building block used to synthesize such high-value products. Its utility stems from the combination of a reactive primary alcohol functional group and the property-modifying difluoromethoxy tail.

The primary alcohol is a versatile chemical handle that can participate in a wide range of transformations, including oxidation to aldehydes or carboxylic acids, esterification, and etherification. evitachem.com These reactions allow for the integration of the difluoromethoxyethyl moiety into larger molecular architectures, creating new specialty chemicals. For instance, it can be used as a precursor for:

Fluorinated Surfactants: By attaching a long hydrophobic chain, the resulting molecule could function as a surfactant with enhanced chemical and thermal stability.

Pharmaceutical and Agrochemical Intermediates: The difluoromethoxy group is a common motif in bioactive molecules. sci-hub.se this compound serves as a key starting material for introducing this group into more complex drug candidates and pesticides. rsc.orglookchem.com

Monomers for Advanced Polymers: The alcohol can be converted into monomers like acrylates or epoxides. Polymerization of these monomers would yield materials (e.g., polyacrylates, polyesters, polyethers) with properties imparted by the fluorinated group, such as low surface energy, hydrophobicity, and enhanced stability. libretexts.orggoogle.comnih.gov

Functional fluids are liquids designed for specific technical applications, such as heat transfer, lubrication, or as solvents. Hydrofluoroethers (HFEs) are a class of functional fluids used as cleaning agents and refrigerants due to their chemical inertness and tailored boiling points. ontosight.ai Derivatives of this compound, such as its ethers, can be considered for similar applications. The presence of the –OCHF₂ group can lower the surface tension and viscosity while providing thermal stability, making these derivatives candidates for use in high-performance lubricants, hydraulic fluids, or as solvents for fluorinated compounds.

Table 2: Potential Applications of this compound as a Chemical Intermediate

This table outlines the synthetic pathways from this compound to various classes of specialty chemicals and materials, highlighting its versatility.

| Reaction Type | Reactant/Condition | Product Class | Potential Application Area |

|---|---|---|---|

| Esterification | Carboxylic Acid / Acid Chloride | Difluoromethoxyethyl Esters | Plasticizers, Solvents, Monomers |

| Etherification | Alkyl Halide / Epoxide | Difluoromethoxyethyl Ethers | Functional Fluids, Solvents, Polymer Additives |

| (Meth)Acrylation | (Meth)Acryloyl Chloride | Difluoromethoxyethyl (Meth)Acrylates | Monomers for low surface energy coatings and polymers |

| Tosylation/Halogenation | TsCl / SOCl₂ | Activated Intermediates | Building blocks for pharmaceuticals and agrochemicals |

| Oxidation | PCC / TEMPO | 2-(Difluoromethoxy)acetaldehyde | Intermediate for fine chemical synthesis |

Future Directions and Emerging Research Areas for 2 Difluoromethoxy Ethan 1 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes for Fluoroalcohols

The growing emphasis on green chemistry is steering synthetic organic chemistry towards more environmentally benign and efficient methodologies. chemistryjournals.net Traditional methods for the synthesis of fluoroalcohols and related compounds often rely on harsh reagents and generate significant waste. sruc.ac.uk Future research is intensely focused on developing novel and sustainable synthetic routes that are safer, more cost-effective, and have a reduced environmental footprint.

Key areas of development include:

Catalytic Processes: The design of new catalytic systems that can achieve fluorination and difluoromethoxylation with higher efficiency and selectivity is a primary goal. This includes exploring non-traditional catalysts and recyclable options to minimize waste.

Alternative Solvents: Moving away from volatile and toxic organic solvents is a central tenet of green chemistry. Research is exploring the use of alternative media such as water, ionic liquids, or supercritical fluids for the synthesis of fluoroalcohols. chemistryjournals.netresearchgate.netrsc.org Fluoroalcohols themselves, like hexafluoroisopropanol (HFIP), are also being investigated as unique solvent systems that can promote specific chemical transformations. nih.gov

Biocatalysis and Synthetic Biology: The use of enzymes or genetically engineered microorganisms offers a highly sustainable approach to producing complex molecules. researchgate.net Future work may lead to biocatalytic routes for the synthesis of fluorinated building blocks, providing high stereoselectivity under mild reaction conditions and reducing the reliance on conventional chemical synthesis. researchgate.net

Mechanochemistry: Solvent-free reaction conditions, such as those achieved through ball milling, represent a significant advancement in green synthesis. chinesechemsoc.org Applying mechanochemical methods to the synthesis of difluoromethyl ethers and other fluoroalcohols can drastically reduce waste and simplify product purification. chinesechemsoc.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Feature | Traditional Synthesis | Sustainable/Green Synthesis |

|---|---|---|

| Reagents | Often hazardous and stoichiometric | Catalytic, recyclable, safer alternatives |

| Solvents | Volatile, toxic organic solvents | Water, ionic liquids, supercritical fluids, solvent-free |

| Energy | High energy consumption (heating/cooling) | Energy-efficient methods (e.g., microwave, biocatalysis) |

| Waste | High E-factor (waste/product ratio) | Waste prevention, high atom economy |

| Safety | Potential for hazardous byproducts | Inherently safer processes |

Exploration of Bio-orthogonal and Late-Stage Functionalization Strategies

A significant challenge in the synthesis of complex molecules, particularly in drug discovery, is the introduction of key functional groups at a late stage of the synthetic sequence. nih.gov Late-stage functionalization (LSF) allows for the rapid generation of analogues from a common advanced intermediate, accelerating structure-activity relationship (SAR) studies.

The difluoromethoxy group is a desirable motif in medicinal chemistry, and strategies for its late-stage introduction are highly sought after. nih.govrsc.org Research is focused on developing robust methods, such as C-H activation, that can directly install the –OCF₂H group onto complex scaffolds. rsc.orgresearchgate.net Visible light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling the direct C-H trifluoromethoxylation and difluoromethoxylation of (hetero)arenes. nih.gov

Bio-orthogonal chemistry, which involves reactions that can proceed in a biological environment without interfering with native biochemical processes, represents another exciting frontier. mdpi.com The development of "click" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloadditions, allows for the specific labeling and conjugation of biomolecules. mdpi.comresearchgate.net Future research will likely explore the incorporation of 2-(Difluoromethoxy)ethan-1-ol or its derivatives into bio-orthogonal handles, enabling the attachment of this valuable group to proteins, nucleic acids, or other biological targets for applications in chemical biology and diagnostics, such as Positron Emission Tomography (PET) imaging. mdpi.comnih.gov

Table 2: Key Strategies in Advanced Functionalization

| Strategy | Description | Potential Application for –OCF₂H Group |

|---|---|---|

| Late-Stage Functionalization (LSF) | Introduction of functional groups at the final steps of a synthesis. nih.gov | Rapid diversification of drug candidates to optimize properties. researchgate.net |

| C-H Activation/Functionalization | Direct conversion of a C-H bond into a C-X bond. rsc.org | Direct installation of the difluoromethoxy group onto complex molecules. |

| Bio-orthogonal "Click" Chemistry | Highly specific and efficient reactions that can occur in biological systems. mdpi.com | Labeling of biomolecules with probes containing the –OCF₂H motif for imaging or functional studies. nih.gov |

| Photoredox Catalysis | Use of visible light to initiate radical-based transformations under mild conditions. nih.gov | C-H difluoromethoxylation of complex aromatic and heterocyclic systems. nih.gov |

Advanced Mechanistic Studies of Difluoromethoxy Group Reactivity

A deeper understanding of the fundamental reactivity and physicochemical properties of the difluoromethoxy group is crucial for its rational application in molecular design. The –OCF₂H group is unique among fluorinated motifs due to the polarized C-H bond, which allows it to act as a hydrogen bond donor. rsc.orgacs.org This property enables it to serve as a bioisostere for hydroxyl (–OH) or thiol (–SH) groups, influencing molecular conformations and interactions with biological targets. rsc.orgacs.org

Advanced mechanistic studies are being employed to quantify these interactions and understand the electronic effects of the group. These studies involve a combination of:

Computational Modeling: Density Functional Theory (DFT) and other calculations are used to model reaction pathways, transition states, and non-covalent interactions involving the difluoromethoxy group.

Spectroscopic Analysis: Techniques like NMR spectroscopy are used to probe hydrogen bonding interactions and determine physicochemical parameters. acs.org

Kinetic Studies: Investigating reaction rates and mechanisms provides insight into how the difluoromethoxy group influences the reactivity of adjacent functional groups.

Electrochemical Analysis: Cathodic reduction methods can be used to generate and study the reactivity of difluoromethyl radical species, providing insights into radical-mediated reactions. beilstein-journals.org

These studies will enable a more predictive approach to designing molecules where the difluoromethoxy group is used to fine-tune properties like metabolic stability, lipophilicity, and binding affinity. chinesechemsoc.org

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing. nih.govbeilstein-journals.org These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), improved scalability, and the ability to handle hazardous reagents more safely. beilstein-journals.orgvapourtec.com

The integration of flow chemistry with automated systems is revolutionizing chemical synthesis, particularly for high-throughput screening and library generation in drug discovery. syrris.comsoci.org This combination allows for the rapid optimization of reaction conditions and the synthesis of large numbers of compounds with minimal manual intervention. vapourtec.com

For the synthesis of this compound and its derivatives, flow chemistry offers several potential advantages:

Improved Safety: Fluorination reactions can be energetic, and flow reactors with their high surface-area-to-volume ratio allow for efficient heat dissipation, reducing the risk of thermal runaways. nih.govbeilstein-journals.org

High-Throughput Optimization: Automated flow systems can systematically vary reaction parameters to quickly identify the optimal conditions for difluoromethoxylation reactions. soci.org

On-Demand Generation: Reactive or unstable reagents can be generated and used in situ, avoiding the need for storage.

Scalability: Optimized reaction conditions in a flow reactor can often be scaled up for larger-scale production without extensive re-development. syrris.com

The coupling of automated flow synthesis with machine learning algorithms represents a future direction that could further accelerate the discovery and development of novel molecules containing the difluoromethoxy group. syrris.com

Expanding the Scope of Applications in Novel Scientific and Technological Fields

While the primary applications of the difluoromethoxy group have been in medicinal chemistry and agrochemicals, its unique properties suggest potential for use in a broader range of scientific and technological fields. chinesechemsoc.orgnih.gov

Future research may explore the use of this compound and its derivatives in:

Materials Science: The incorporation of fluorinated motifs can alter the properties of polymers and other materials, imparting characteristics such as increased thermal stability, chemical resistance, and specific surface properties.

PET Imaging: The development of novel reagents for the introduction of Fluorine-18 is critical for PET imaging. nih.gov Strategies involving the difluoromethyl group (–CHF¹⁸F) are being developed for labeling druglike molecules. nih.gov

Liquid Crystals: The polarity and steric profile of the difluoromethoxy group could be exploited in the design of new liquid crystal materials with tailored properties.

Advanced Agrochemicals: Continued research aims to leverage the –OCF₂H group to develop next-generation pesticides and herbicides with improved efficacy and environmental profiles.

The continued development of synthetic methodologies and a deeper understanding of the group's fundamental properties will undoubtedly open up new and unforeseen applications for this versatile functional group.

Q & A

Q. How is this compound utilized in drug discovery?

- Methodological Answer : As a building block for antiviral or anticancer agents, it serves as a precursor for dual-acting modulators. For example, derivatives of similar amines are used in FFAR1/FFAR4 modulator synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.